5-(4-methoxyphenyl)-N-(pyridin-2-yl)oxazole-2-carboxamide
Description
Properties
IUPAC Name |
5-(4-methoxyphenyl)-N-pyridin-2-yl-1,3-oxazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-21-12-7-5-11(6-8-12)13-10-18-16(22-13)15(20)19-14-4-2-3-9-17-14/h2-10H,1H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJLMEATQUTHEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-methoxyphenyl)-N-(pyridin-2-yl)oxazole-2-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of an appropriate precursor containing the oxazole ring. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Introduction of various functional groups leading to diverse derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 5-(4-methoxyphenyl)-N-(pyridin-2-yl)oxazole-2-carboxamide may be used to study biological processes or as a tool in molecular biology experiments.
Medicine: This compound has potential medicinal applications, including its use as a lead compound in drug discovery. Its biological activity may be explored for therapeutic purposes, such as in the treatment of diseases.
Industry: In industry, this compound can be utilized in the development of new materials, chemicals, or pharmaceuticals. Its versatility makes it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 5-(4-methoxyphenyl)-N-(pyridin-2-yl)oxazole-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations:
- Oxazole vs. Oxadiazole Cores : Oxadiazole derivatives (e.g., compound 6e) exhibit higher cytotoxicity in cancer cell lines compared to oxazole-based compounds, likely due to increased electron-deficient character and rigidity, enhancing target binding .
- Substituent Impact :
- The 4-methoxyphenyl group is a common feature in antimicrobial and anticancer compounds, improving membrane permeability .
- Sulfanyl groups (e.g., in 6e) may enhance interactions with cysteine residues in enzymes, contributing to potent cytotoxicity .
- Hydroxyl and pyridinylmethyl groups (e.g., in 4d) improve solubility and antibacterial efficacy, suggesting substituent polarity balances lipophilicity for diverse applications .
Anticancer Activity:
Antimicrobial Activity:
- Compound 4d (oxadiazole with hydroxyl and pyridinylmethyl groups) exhibited antibacterial efficacy comparable to reference drugs, likely due to enhanced hydrogen bonding with bacterial enzymes .
Biological Activity
Overview
5-(4-methoxyphenyl)-N-(pyridin-2-yl)oxazole-2-carboxamide is a synthetic organic compound belonging to the oxazole carboxamide class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as an enzyme inhibitor.
- IUPAC Name : 5-(4-methoxyphenyl)-N-(pyridin-2-yl)oxazole-2-carboxamide
- Molecular Formula : CHNO
- Molecular Weight : 295.29 g/mol
- CAS Number : 955631-49-9
The biological activity of 5-(4-methoxyphenyl)-N-(pyridin-2-yl)oxazole-2-carboxamide is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various therapeutic effects. Although detailed mechanisms remain under investigation, preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit certain metabolic pathways.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound, particularly against various cancer cell lines. For instance, it has shown promising results in inducing cytotoxicity in leukemia and breast cancer cell lines.
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| CEM-13 (Leukemia) | < 0.1 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 0.65 | Activation of p53 and caspase-3 cleavage |
| MDA-MB-231 (Breast) | 2.41 | Cell cycle arrest at G0-G1 phase |
These findings indicate that the compound's structural features, particularly the methoxy group, enhance its solubility and interaction with biological targets, which is crucial for its anticancer activity .
Enzyme Inhibition
5-(4-methoxyphenyl)-N-(pyridin-2-yl)oxazole-2-carboxamide has also been investigated for its ability to inhibit specific enzymes involved in cancer metabolism. For example, it was found to selectively inhibit human carbonic anhydrases (hCA), which are implicated in tumor growth and metastasis.
| Enzyme Target | Inhibition K (nM) |
|---|---|
| hCA IX | 89 |
| hCA II | 750 |
This selective inhibition suggests that the compound could serve as a lead for developing new therapeutic agents targeting these enzymes .
Case Studies
- Apoptosis Induction in Cancer Cells : A study demonstrated that treatment with 5-(4-methoxyphenyl)-N-(pyridin-2-yl)oxazole-2-carboxamide led to increased levels of p53 protein expression and activation of apoptotic pathways in MCF-7 cells. Flow cytometry analysis confirmed that the compound induces apoptosis in a dose-dependent manner .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines, revealing significant activity against leukemia and breast cancer cells compared to standard chemotherapeutics like doxorubicin .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
